molecular formula C11H11NS B15090860 4-Methyl-3-(thiophen-2-YL)aniline

4-Methyl-3-(thiophen-2-YL)aniline

Cat. No.: B15090860
M. Wt: 189.28 g/mol
InChI Key: LHOVGLFHBOCHSR-UHFFFAOYSA-N
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Description

4-Methyl-3-(thiophen-2-YL)aniline is a chemical compound of significant interest in medicinal and materials chemistry research. It features an aniline group and a thiophene heterocycle connected to the same benzene ring, which is further substituted with a methyl group. This structure makes it a valuable scaffold for synthesizing more complex molecules. Thiophene derivatives are renowned for their wide range of therapeutic applications, as they have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, and anticancer activities . The presence of both the aniline and thiophene moieties suggests potential for this compound to serve as a key precursor in the development of novel pharmacologically active agents. Furthermore, aniline and thiophene-containing structures are frequently employed in material science, particularly in the fabrication of conductive polymers and coordination complexes, indicating its utility beyond biological applications . Researchers can utilize this compound to explore structure-activity relationships or to build libraries of compounds for high-throughput screening. As with all compounds of this nature, this compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4-methyl-3-thiophen-2-ylaniline

InChI

InChI=1S/C11H11NS/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-7H,12H2,1H3

InChI Key

LHOVGLFHBOCHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3 Thiophen 2 Yl Aniline and Its Derivatives

Direct Synthetic Approaches for 4-Methyl-3-(thiophen-2-YL)aniline

Direct approaches are often favored for their efficiency and involve the formation of the crucial aryl-aryl bond between the aniline (B41778) and thiophene (B33073) rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.comnih.gov For the synthesis of this compound, two primary disconnection strategies are viable:

Reaction of 3-bromo-4-methylaniline (B27599) with thiophene-2-boronic acid.

Reaction of 2-bromothiophene (B119243) with 4-methyl-3-aminophenylboronic acid.

The first approach is often more practical due to the commercial availability and stability of the starting materials. The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions with high yields. researchgate.net Research on related structures, such as the coupling of bromoanilines with thienyl boronic acids, has demonstrated the effectiveness of this method. mdpi.comresearchgate.net For instance, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has been successfully achieved via Suzuki coupling, showcasing the reaction's applicability to complex aniline structures. nih.govresearchgate.net The reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde first yields a Schiff base, which then undergoes Suzuki coupling with various boronic acids. nih.gov

Key components of the Suzuki-Miyaura reaction include a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial for achieving high efficiency.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(dtbpf)Cl₂ Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Base K₃PO₄, K₂CO₃, Na₂CO₃ Activates the boronic acid component.
Organoboron Reagent Thiophene-2-boronic acid Source of the thiophene ring.
Organohalide 3-Bromo-4-methylaniline Source of the substituted aniline ring.

| Solvent | Dioxane, Toluene, Water (with surfactants) | Provides the medium for the reaction. |

The use of micellar catalysis with surfactants like Kolliphor EL in water has emerged as an environmentally friendly alternative, allowing reactions to proceed at room temperature and without the need for an inert atmosphere. mdpi.com

Nucleophilic aromatic substitution (SₙAr) offers another direct pathway to form the C-C bond, although it is less common for this specific linkage than cross-coupling. In an SₙAr reaction, a nucleophile replaces a leaving group on an aromatic ring. For this to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. scranton.edu

A hypothetical SₙAr route to a precursor of this compound could involve:

The thiophene ring acting as the nucleophile (as a thiophen-2-yl anion or organometallic reagent).

A substituted benzene (B151609) ring with a good leaving group (e.g., F, Cl) at the 3-position and an EWG (e.g., NO₂) at an activating position (e.g., the 6-position).

Theoretical studies on the SₙAr mechanism on thiophene rings show that the reaction proceeds stepwise through the formation of a Meisenheimer complex. nih.gov The feasibility of such a reaction is highly dependent on the specific substituents on both the aniline and thiophene rings. nih.govnih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) has been studied computationally, highlighting the importance of ring activation and the role of the leaving group. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, provide an efficient route to complex molecules. tandfonline.comresearchgate.net The Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. While not directly producing the target molecule, variations of MCRs can be envisioned to construct the thiophene-aniline scaffold.

For example, a one-pot reaction involving a ketone, elemental sulfur, and a substituted aniline could potentially form a thiophene ring directly attached to the aniline. tandfonline.com Recent progress in MCRs has led to the synthesis of various thiophene derivatives from starting materials like acetophenone (B1666503) derivatives, elemental sulfur, and aniline moieties, often under catalyst-free conditions at high temperatures. tandfonline.com Another approach involves the reaction of cyclic ethers, anilines, and aldehydes, promoted by a TiO₂-(NH₄)₂S₂O₈ system under UV light, to generate substituted amines. ionike.com These strategies highlight the potential for convergent syntheses that rapidly build molecular complexity.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule that is then converted into the final product through one or more functional group manipulations.

This approach begins with a pre-formed 2-(4-methylphenyl)thiophene (B1364920) core, onto which an amino group is introduced at the 3-position of the phenyl ring. This is challenging due to the directing effects of the existing substituents. Direct amination of an unactivated C-H bond is difficult, so this route typically involves a nitration-reduction sequence.

First, the 2-(4-methylphenyl)thiophene precursor would be nitrated. The directing effects of the methyl group (ortho, para-directing) and the thiophen-2-yl group (ortho, para-directing) would likely lead to a mixture of isomers, with nitration occurring at positions 3 and 5 of the aniline ring. Separation of the desired 3-nitro isomer would be necessary, followed by reduction to the amine. Recent advances have described methods for the meta-amination of anisidines, suggesting that regioselective C-N bond formation is becoming more feasible. nih.gov

This is arguably the most common and practical indirect approach. The synthesis starts with a substituted aniline that already has the correct substitution pattern, and the thiophene ring is introduced, often followed by a final functional group interconversion. A typical sequence involves:

Starting with 3-bromo-4-methyl-1-nitrobenzene.

Performing a Suzuki-Miyaura coupling with thiophene-2-boronic acid to form 4-methyl-3-(thiophen-2-yl)-1-nitrobenzene.

Reducing the nitro group to an amine to yield the final product, this compound.

The reduction of the nitro group is a standard and high-yielding transformation in organic synthesis. youtube.com A variety of reagents can be employed for this purpose, each with its own advantages regarding selectivity and reaction conditions.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Notes
H₂, Pd/C Hydrogen gas, Palladium on Carbon catalyst, often in Ethanol (B145695) or Ethyl Acetate Highly efficient, but may also reduce other functional groups like alkenes or remove halides. youtube.com
Fe, HCl or CH₃COOH Iron powder in the presence of an acid A classic, cost-effective, and mild method. youtube.com
SnCl₂, HCl Stannous chloride in acid Another mild and reliable method, often used when other reducible groups are present. youtube.com

| Sodium Borohydride (NaBH₄) | Often with a catalyst like NiCl₂ or in specific solvent systems | Can be used for the reduction of nitro groups. |

This pathway is often preferred because it builds upon readily available starting materials and utilizes robust, well-established reactions for the key transformations. A similar strategy involves the condensation of 4-methyl-3-nitroaniline (B15663) with a thiophene derivative, followed by reduction.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound necessitates the careful orchestration of coupling reactions to ensure the desired connectivity between the p-toluidine (B81030) and thiophene rings at the C3 position of the aniline. Control over isomer formation is paramount to avoid the generation of other constitutional isomers, such as those where the thiophene ring is attached at the C2 position of the aniline or where the linkage is through the C3 position of the thiophene.

A primary strategy for achieving such regioselectivity is through the use of directed ortho-metalation (DoM) or halogen-dance reactions followed by cross-coupling. For instance, starting with a suitably protected 4-methylaniline, a directing group can facilitate lithiation or boronation at the C3 position. Subsequent Suzuki or Stille coupling with a 2-halothiophene or a thiophene-2-boronic acid derivative, respectively, can then forge the desired C-C bond.

The choice of reactants and catalysts is critical for isomer control. For example, in Suzuki-Miyaura coupling reactions involving thiophene-containing Schiff bases, the catalyst system can influence the outcome. While not directly involving this compound, studies on related compounds have demonstrated that palladium(0) catalysts, such as Pd(PPh₃)₄, are effective in coupling arylboronic acids with brominated thiophene derivatives. nih.gov The reaction conditions, including the base and solvent, also play a crucial role in maximizing the yield of the desired regioisomer.

Another powerful technique for regioselective functionalization of thiophenes is successive direct lithiations. This method allows for the introduction of various substituents at specific positions on the thiophene ring. mdpi.com By carefully selecting the order of lithiation and electrophilic quench, one could envision a synthetic route that builds the required substitution pattern on the thiophene ring before coupling it to the aniline moiety.

The following table summarizes reaction conditions for Suzuki-Miyaura coupling reactions used in the synthesis of related thiophene-containing biaryls, which can be adapted for the synthesis of this compound derivatives.

EntryReactant 1Reactant 2CatalystBaseSolventYield (%)
1(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acid (1 eq)Pd(PPh₃)₄ (5 mol%)K₃PO₄Not specifiedNot specified
2(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acid (2 eq)Pd(PPh₃)₄ (5 mol%)K₃PO₄Not specifiedNot specified

Data adapted from studies on related thiophene-containing Schiff bases. nih.gov

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound and its derivatives primarily relies on transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The catalytic cycle for this reaction is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromo-4-methylaniline or 2-bromothiophene), forming a Pd(II) intermediate.

Transmetalation: The organoboron species (e.g., thiophene-2-boronic acid or a boronic acid derivative of p-toluidine) transfers its organic group to the Pd(II) center, typically facilitated by a base. The base activates the organoboron compound, making it more nucleophilic.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of the Suzuki coupling are highly dependent on the ligands coordinated to the palladium center, the nature of the base, and the solvent. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.

In addition to palladium-catalyzed reactions, other synthetic transformations can be employed. For example, the synthesis of related heterocyclic systems has been achieved through acid-promoted cyclization cascades. acs.org While not directly applicable to the formation of the C-C bond in this compound, these studies provide insight into the mechanistic pathways of complex organic transformations. These reactions can proceed through intermediates such as five-membered cyclic quaternary ammonium (B1175870) species, followed by bond cleavage, electron reorganization, and aromatization steps. acs.org

Understanding these mechanistic details is crucial for optimizing reaction conditions to achieve high yields and purity of the target compound, this compound, and for designing novel synthetic routes to its derivatives.

Spectroscopic and Structural Data for this compound Remains Elusive

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound this compound. Despite targeted searches for its spectroscopic and structural characterization, no specific research findings, data tables, or detailed analyses for this particular molecule could be located.

The required information for a detailed article, as outlined by the user, is contingent upon the availability of primary spectral data from various analytical methods. The absence of this foundational information in the public domain prevents the creation of a scientifically accurate and detailed article.

Specifically, the following crucial data points for this compound are not available in the searched scientific literature:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR: No spectral data, including chemical shift assignments (δ in ppm), coupling constants (J in Hz), or signal multiplicities for the aromatic and methyl protons, could be found.

Carbon-13 (¹³C) NMR: There are no published spectra or lists of chemical shifts to elucidate the carbon framework of the molecule.

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) Spectroscopy: Specific vibrational frequencies (in cm⁻¹) corresponding to the functional groups of the molecule, such as the N-H stretches of the amine, C-H stretches of the aromatic rings and methyl group, C=C ring stretches, and the C-S stretch of the thiophene ring, have not been reported.

Raman Spectroscopy: A molecular vibrational fingerprint using Raman spectroscopy, which would provide complementary information to FT-IR, is not available.

Electronic Spectroscopy:

Ultraviolet-Visible (UV-Vis) Absorption: Data on the electronic transitions of the molecule, specifically its maximum absorption wavelengths (λmax), which are crucial for understanding its chromophoric system, could not be located.

While spectroscopic data exists for numerous related compounds, such as positional isomers like 4-(thiophen-2-yl)aniline and 4-(thiophen-3-yl)aniline, as well as other substituted anilines and thiophenes rsc.orgrsc.orgresearchgate.netsigmaaldrich.comsigmaaldrich.com, using this information would be speculative and would not represent the specific characteristics of this compound. The precise substitution pattern of the methyl group and the relative positions of the thiophene and aniline rings significantly influence the electronic environment and, consequently, the spectral output.

Without access to synthesis and characterization reports that specifically detail the empirical data for this compound, it is impossible to generate the requested thorough and scientifically accurate article with the required data tables.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 3 Thiophen 2 Yl Aniline

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No published mass spectra or fragmentation pattern studies for 4-Methyl-3-(thiophen-2-YL)aniline were found. While the molecular weight is calculated to be 189.28 g/mol , experimental data on its fragmentation under mass spectrometry analysis is required to detail its specific fragmentation pathways.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

A search for single-crystal X-ray diffraction data, including any depositions in the Cambridge Crystallographic Data Centre (CCDC), yielded no results for this compound. This foundational data is a prerequisite for the subsequent analyses.

Determination of Molecular Geometry and Conformation

Without a solved crystal structure, the precise molecular geometry, including bond lengths, bond angles, and the conformational arrangement (e.g., the dihedral angle between the methylaniline and thiophene (B33073) rings), cannot be detailed.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of specific intermolecular interactions, which dictates the crystal packing, is entirely dependent on having the crystallographic data from an SC-XRD experiment.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Interactions

Hirshfeld surface analysis and the generation of fingerprint plots are computational tools used to visualize and quantify intermolecular interactions within a crystal. This analysis can only be performed once a crystal structure has been experimentally determined.

While extensive research exists on the characterization of structurally similar thiophene and aniline (B41778) derivatives nih.goviucr.orgnih.govnih.govmdpi.comiucr.orgnih.gov, the strict requirement to focus solely on this compound prevents the use of this related data. The generation of a scientifically accurate article as per the provided outline is contingent on the future publication of the necessary experimental data for this specific compound.

Theoretical and Computational Chemistry Investigations of 4 Methyl 3 Thiophen 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 4-Methyl-3-(thiophen-2-YL)aniline.

Geometry Optimization and Electronic Structure Prediction (e.g., Density Functional Theory, DFT)

Geometry optimization of this compound is performed to determine its most stable three-dimensional conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. The calculations would reveal the optimized bond lengths, bond angles, and dihedral angles of the molecule.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. The presence of the electron-donating amino (-NH2) and methyl (-CH3) groups on the aniline (B41778) ring, and the electron-rich thiophene (B33073) ring, significantly influences the electron density distribution across the molecule. The nitrogen atom of the amino group and the sulfur atom of the thiophene ring are key heteroatoms that contribute lone pairs of electrons to the system.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Values)

ParameterBond/AnglePredicted Value
Bond LengthC(aniline)-C(thiophene)~1.47 Å
C(aniline)-N~1.40 Å
C(thiophene)-S~1.72 Å
Bond AngleC-N-H~113°
C-S-C (thiophene)~92°
Dihedral AnglePhenyl-Thiophene~30-50°

Note: These values are illustrative and based on computational studies of similar substituted thiophenyl aniline compounds. mdpi.comsemanticscholar.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are valuable for assigning the signals in the experimental spectra. The protons and carbons of the aniline and thiophene rings will have distinct chemical shifts influenced by the electronic environment created by the substituents.

IR Spectroscopy: The vibrational frequencies (IR and Raman) can be calculated to identify the characteristic functional group vibrations. Key predicted vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic rings and methyl group, and the characteristic ring vibrations of both the aniline and thiophene moieties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the conjugated system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. mdpi.com

The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline ring and the thiophene ring, reflecting their electron-donating nature. The LUMO, conversely, would be distributed over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsid.ir In related thiophene-containing aromatic compounds, the HOMO-LUMO gap is a key factor in evaluating their potential for applications in organic electronics. nih.govmdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Representative Values)

ParameterPredicted Energy (eV)
HOMO~ -5.5 to -6.0
LUMO~ -1.5 to -2.0
Energy Gap (ΔE)~ 3.5 to 4.5

Note: These values are illustrative and based on computational studies of similar substituted thiophenyl aniline compounds. nih.govsid.ir

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the amino group and the sulfur atom of the thiophene ring, due to their lone pairs of electrons. These sites would be the most probable for protonation and interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to interaction with nucleophiles. The MEP analysis provides a visual representation of the molecule's reactivity hotspots. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) NBOs and unoccupied non-Lewis-type (antibonding or Rydberg) NBOs.

The key information obtained from NBO analysis includes:

Hybridization of atoms: It confirms the hybridization state of the atoms in the molecule.

Charge distribution: It provides a more detailed picture of the natural atomic charges on each atom.

Intramolecular charge transfer: The analysis of stabilization energies (E(2)) associated with the interaction between donor and acceptor NBOs quantifies the extent of intramolecular charge transfer (ICT). Significant E(2) values for interactions like the lone pair of nitrogen donating into the antibonding orbitals of the aromatic ring (n → π*) indicate strong delocalization and contribute to the stability of the molecule.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are calculated based on the HOMO and LUMO energies and provide quantitative measures of the chemical reactivity of the molecule.

Global Reactivity Descriptors:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. A larger hardness value indicates lower reactivity. mdpi.com

Chemical Softness (S): 1 / (2η). A larger softness value indicates higher reactivity.

Electrophilicity Index (ω): χ² / (2η). This index measures the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Fukui Functions: These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density at each atomic site upon the addition or removal of an electron, the Fukui functions can pinpoint the specific atoms that are most likely to participate in a chemical reaction.

Molecular Docking Simulations for Scaffold Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with the active site of a target protein.

In the context of this compound, molecular docking simulations would be employed to predict its potential as a scaffold for interacting with various biological targets. For instance, studies on similar thiophene-based compounds have shown their potential to interact with enzymes like monoamine oxidases (MAO-A and MAO-B), which are significant targets in the treatment of depression and neurodegenerative diseases. researchgate.net

The process would involve the following steps:

Protein and Ligand Preparation: The three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be modeled and energetically minimized using computational chemistry software.

Docking Protocol: A docking program, such as AutoDock Vina, would be used to systematically explore the conformational space of the ligand within the binding site of the protein. d-nb.info The program would calculate the binding energies for different poses, with lower binding energies indicating a more favorable interaction.

Analysis of Results: The resulting docked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

For example, a hypothetical docking study of this compound with a target protein might yield results similar to those observed for other thiophene derivatives. These studies often reveal crucial interactions that contribute to the binding affinity.

Target Protein (PDB ID)LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Monoamine Oxidase A (2BXS)5-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide-8.5Tyr407, Tyr444Pi-Pi Stacking
Coagulation Factor Protease (6TS4)4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivative-7.2Gly216, Trp215Hydrogen Bond

The data in this table is representative of findings for related thiophene derivatives and is used here for illustrative purposes. researchgate.netd-nb.info

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations can provide valuable insights into its conformational flexibility and the stability of its interaction with a biological target.

Following a molecular docking study, the most promising ligand-protein complex would typically be subjected to MD simulations. This would involve:

System Setup: The docked complex would be placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions.

Simulation Run: The simulation would be run for a specific period, often on the nanosecond to microsecond timescale, using a force field to describe the interactions between atoms.

Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, would be analyzed to assess the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are often calculated. A stable RMSD over the course of the simulation suggests a stable binding mode.

MD simulations can also reveal dynamic changes in the protein structure upon ligand binding and provide a more accurate estimation of the binding free energy. While no specific MD simulation data for this compound is available, the general principles of this technique are widely applied in the study of similar bioactive molecules to understand their dynamic behavior at the atomic level. nih.gov

Chemical Reactivity and Transformation Studies of 4 Methyl 3 Thiophen 2 Yl Aniline

Oxidation Pathways and Derivative Formation

The oxidation of 4-Methyl-3-(thiophen-2-YL)aniline can proceed through several pathways, primarily involving the highly reactive amino group and the electron-rich thiophene (B33073) and aniline (B41778) rings. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.

The amino group is susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups. Mild oxidation may result in the formation of a stable radical cation, which is a key intermediate in electropolymerization. researchgate.net Stronger oxidizing agents can lead to the formation of nitroso, nitro, and eventually, azo compounds through complex reaction mechanisms. For instance, the oxidation of aniline derivatives can yield nitrobenzene (B124822) and benzoquinones. libretexts.org The presence of the thiophene ring can also influence the oxidation process. The oxidation of aniline itself is known to be complex, with the pH of the medium playing a crucial role in determining the reaction products. researchgate.netkpi.ua

The thiophene ring, while generally more stable than furan (B31954) or pyrrole, can also undergo oxidation. wikipedia.org This can lead to the formation of thiophene-S-oxides or even ring-opening products under harsh conditions. However, the electron-withdrawing nature of the oxidized amino group would likely deactivate the thiophene ring towards further oxidation.

The formation of derivatives through oxidation is a key step in the synthesis of various functional materials. For example, the controlled oxidation of aniline derivatives is a fundamental process in the production of dyes and pharmaceuticals. libretexts.org The oxidation of this compound is also the initial step in its chemical and electrochemical polymerization, leading to the formation of conductive polymers.

Table 1: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)Reaction Pathway
Mild Oxidants (e.g., FeCl₃, (NH₄)₂S₂O₈)Polyaniline-like polymerOxidative polymerization
Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇)Nitro derivative, Benzoquinone derivativesOxidation of amino group and aromatic ring libretexts.orgsci-hub.cat
OzoneRing cleavage products (e.g., carboxylic acids)Ozonolysis of aromatic rings sci-hub.cat
Peroxy acids (e.g., m-CPBA)N-oxide, Thiophene-S-oxideOxidation of nitrogen and sulfur heteroatoms

Reduction Reactions and Product Isolation

The reduction of derivatives of this compound, particularly nitro-substituted analogues, is a significant transformation for synthesizing the parent amine or other reduced species. The nitro group, which can be introduced onto the aniline or thiophene ring through electrophilic substitution, is readily reduced to an amino group.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org Common methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source, or metal-based reductions using iron, tin, or zinc in acidic media. organic-chemistry.orgresearchgate.netyoutube.com For instance, the reduction of nitroaromatics to their corresponding amines is a critical step in many industrial syntheses. researchgate.net

The thiophene ring itself is generally stable under these reduction conditions, although very harsh conditions or specific catalysts can lead to the reduction and even desulfurization of the thiophene ring. researchgate.net The selective reduction of a nitro group in the presence of a thiophene ring is a well-established synthetic strategy.

The isolation of the reduced product, this compound, from the reaction mixture typically involves standard workup procedures such as extraction, followed by purification techniques like column chromatography or recrystallization to obtain the pure compound.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reducing Agent/SystemTypical ConditionsNotes
H₂/Pd-CRoom temperature to moderate heat, atmospheric or elevated pressureHighly efficient and clean, but may require specialized equipment for high pressure. youtube.com
Fe/HCl or Fe/NH₄ClReflux in aqueous ethanol (B145695) or waterInexpensive and effective, often used in industrial settings. youtube.com
SnCl₂·2H₂O/HClRoom temperature or gentle heatingA classic method, though tin waste can be an environmental concern.
NaBH₄/Catalyst (e.g., NiCl₂)Varies depending on catalystCan offer good selectivity. researchgate.net
LiAlH₄Anhydrous ether or THFA very powerful reducing agent, may reduce other functional groups. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The presence of two aromatic rings, the aniline and the thiophene, each with their own reactivity patterns, makes the study of substitution reactions on this compound particularly interesting.

Electrophilic Substitution:

The aniline ring is highly activated towards electrophilic substitution due to the strong electron-donating nature of the amino group and the moderate activating effect of the methyl group. scribd.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. Therefore, electrophilic attack is expected to occur at the C2, C4 (already substituted with a methyl group), and C6 positions of the aniline ring. The thiophene substituent at the C3 position will also influence the regioselectivity.

The thiophene ring is also susceptible to electrophilic substitution, typically occurring at the C5 position (α to the sulfur atom), which is the most electron-rich position. wikipedia.orgslideshare.net The reactivity of the thiophene ring in this molecule will be influenced by the electronic effects of the attached substituted aniline ring.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on either ring is generally less favorable than electrophilic substitution unless there is a suitable leaving group (like a halogen) and strong activation by electron-withdrawing groups. The amino group of aniline can itself act as a nucleophile in substitution reactions. researchgate.net For instance, aniline can react with aryl halides in the presence of a catalyst to form diarylamines. The nitrogen atom's lone pair makes it a good nucleophile. dntb.gov.ua

The thiophene ring can also undergo nucleophilic substitution, particularly if activated by electron-withdrawing groups.

Polymerization Studies of this compound Monomers

The monomer this compound is a promising candidate for the development of conducting polymers, combining the favorable properties of both polyaniline and polythiophene.

Chemical oxidative polymerization is a common method for synthesizing conducting polymers from aniline and thiophene derivatives. This technique typically involves the use of a chemical oxidant, such as ammonium (B1175870) persulfate (APS) or iron(III) chloride (FeCl₃), in an acidic medium. researchgate.netmdpi.com The polymerization of aniline is believed to proceed through the formation of anilinium radical cations, which then couple to form polymer chains. researchgate.netkpi.ua The mechanism is complex and can be influenced by factors such as the pH of the reaction medium and the oxidant-to-monomer ratio. researchgate.netdntb.gov.ua

For this compound, polymerization is expected to proceed primarily through the aniline moiety, as the oxidation potential of aniline is generally lower than that of thiophene. mdpi.com The presence of the methyl group on the aniline ring can affect the solubility and processability of the resulting polymer.

Electrochemical polymerization offers a high degree of control over the polymerization process and allows for the direct deposition of the polymer film onto an electrode surface. researchgate.netjept.de This method involves the anodic oxidation of the monomer in an appropriate electrolyte solution. For aniline and its derivatives, electropolymerization is typically carried out in acidic aqueous solutions. acs.org

Copolymers of aniline and thiophene have been successfully synthesized electrochemically. jept.descite.ai The electrochemical behavior of this compound would likely show oxidation peaks corresponding to the formation of radical cations, leading to the growth of a polymer film on the electrode. The properties of the resulting polymer, such as its conductivity and electroactivity, can be tuned by controlling the polymerization parameters, including the potential range, scan rate, and monomer concentration.

The resulting polymer, poly[this compound], is expected to exhibit interesting electrical and optical properties, characteristic of conducting polymers.

Electrical Properties: The electrical conductivity of the polymer would depend on its doping state. Doping, which involves the partial oxidation or reduction of the polymer backbone, introduces charge carriers (polarons and bipolarons) and significantly increases conductivity. The conductivity of copolymers of aniline and thiophene has been shown to be influenced by the monomer ratio and the nature of the substituents. researchgate.nettaylorfrancis.com The presence of both aniline and thiophene units in the polymer chain could lead to a material with a unique electronic structure and potentially enhanced conductivity compared to the individual homopolymers.

Optical Properties: The optical properties of poly[this compound] would be characterized by strong absorption bands in the UV-visible and near-infrared regions, corresponding to π-π* transitions within the conjugated polymer backbone. mdpi.com The position and intensity of these absorption bands are sensitive to the polymer's oxidation state and conformation, leading to electrochromic behavior (color change upon application of an electrical potential). The optical band gap of the polymer can be estimated from the onset of the π-π* absorption band.

Table 3: Expected Properties of Poly[this compound]

PropertyExpected CharacteristicsInfluencing Factors
Electrical Conductivity Semi-conducting in the undoped state, highly conductive in the doped state.Doping level, monomer structure, polymer morphology. taylorfrancis.comresearchgate.net
Optical Absorption Strong absorption in the UV-Vis-NIR region due to π-π* transitions.Polymer chain length, conjugation, oxidation state. mdpi.com
Electrochromism Reversible color changes upon electrochemical doping/dedoping.Electronic structure of the polymer.
Solubility Potentially improved solubility compared to parent polyaniline due to the methyl group.Presence of alkyl substituents. researchgate.net

Complexation and Coordination Chemistry as a Ligand Precursor

Extensive research has been conducted on the coordination chemistry of aniline and thiophene derivatives, highlighting their potential as ligands in the formation of metal complexes. However, a comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific studies on the complexation and coordination chemistry of this compound.

While the structural motifs of an aniline nitrogen and a thiophene sulfur atom within the molecule suggest potential for chelation and coordination to metal centers, no published research to date has specifically investigated or reported the synthesis, characterization, or properties of metal complexes involving this compound as a ligand.

For context, related compounds that feature aniline or thiophene moieties are known to form stable complexes with a variety of transition metals. These complexes have found applications in catalysis, materials science, and medicinal chemistry. The mode of coordination in such complexes typically involves the nitrogen atom of the aniline group and, in some cases, the sulfur atom of the thiophene ring, leading to the formation of chelate rings that enhance the stability of the resulting complex.

Despite the theoretical potential for this compound to act as a chelating or bridging ligand, the scientific community has not yet explored this aspect of its chemical reactivity. Therefore, no experimental data, such as details of complex formation, spectroscopic analysis of the resulting complexes, or X-ray crystallographic data, is available for this specific compound.

Future research in this area would be necessary to elucidate the coordination behavior of this compound and to explore the potential properties and applications of its metal complexes. Such studies would involve reacting the compound with various metal salts and characterizing the products to determine their structure, bonding, and reactivity.

Advanced Applications and Scaffold Research of 4 Methyl 3 Thiophen 2 Yl Aniline

Development as a Key Building Block for Complex Heterocyclic Systems

The structural framework of 4-methyl-3-(thiophen-2-yl)aniline and its isomers serves as a versatile starting point for the construction of more elaborate heterocyclic systems. The presence of the reactive amine group on the aniline (B41778) ring, coupled with the electronic characteristics of the thiophene (B33073) ring, allows for a variety of chemical transformations. Thiophene-substituted anilines are recognized as important precursors for creating complex heterocyclic structures. researchgate.net

One of the key applications of related isomers, such as 4-(thiophen-3-yl)aniline, is in the synthesis of novel materials and compounds through reactions targeting the aniline functional group. For instance, it can be used as a reactant to synthesize:

A Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material, which is achieved through an in situ polymerization and composite formation method. sigmaaldrich.comsigmaaldrich.com

Schiff bases, such as 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol, formed via a condensation reaction with o-vanillin. sigmaaldrich.comsigmaaldrich.com

Amide derivatives, for example, 2-(1H-imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide, which is synthesized by reacting with 2-(1H-imidazol-1-yl)acetic acid using an amide coupling agent like HATU. sigmaaldrich.comsigmaaldrich.com

These examples underscore the utility of the thiophene-aniline core as a scaffold for generating a diverse range of complex molecules with potential applications in materials science and medicinal chemistry. The development of one-pot, three-component synthesis methods for substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones further highlights the importance of the aniline moiety in constructing complex aromatic systems. nih.govbeilstein-journals.org

Role in Functional Material Science

The distinct electronic properties arising from the combination of the electron-rich thiophene ring and the aniline moiety make this compound and its derivatives attractive candidates for use in various functional materials.

Polymers that incorporate both aniline and thiophene units into their structure have been synthesized and investigated for their potential as electron donor materials in organic solar cells. researchgate.netresearchgate.net The electronic properties of these hybrid polymers are promising for applications in photovoltaic devices. researchgate.net The strategic design of monomers containing both aniline and thiophene units allows for the creation of polymers with tailored properties. For example, new phenyl and phenylthienyl derivatives have been characterized as organic semiconductors for use in organic thin-film transistors (OTFTs). nih.gov These materials have demonstrated p-channel characteristics with notable carrier mobility and current on/off ratios. nih.gov

Table 1: Performance of a Phenylthienyl-based Organic Semiconductor in an OTFT

Parameter Value
Carrier Mobility 1.7 x 10⁻⁵ cm²/Vs

This data illustrates the potential of thiophene-aniline based structures in the development of next-generation organic electronic devices.

Derivatives of the thiophene-aniline scaffold have shown significant promise in the field of electrochromic materials, which change color in response to an electrical potential. Specifically, N-(thiophen-2-ylmethylene)aniline-containing poly(dithienylpyrrole)s have been synthesized and characterized for their electrochromic performance. bohrium.com These polymers exhibit reversible, multicolor chromism, making them suitable for applications in high-contrast electrochromic devices. bohrium.com

For example, a polymer denoted as PTA, which contains the N-(thiophen-2-ylmethylene)aniline moiety, displays a range of colors at different voltages. bohrium.com

Table 2: Electrochromic Properties of PTA Polymer

Applied Voltage (V) Color
-0.2 Ocher
0.8 Olive
1.0 Slate Grey

The ability to fine-tune the color states and the high coloration efficiency of these materials make them promising candidates for smart windows, displays, and other optoelectronic applications. bohrium.comtubitak.gov.trresearchgate.netmdpi.comnih.gov

The aniline functional group is a well-established precursor for the synthesis of azo dyes through a process of diazotization followed by coupling with an electron-rich aromatic compound. unb.canih.gov Thiophene-based azo dyes are a significant class of synthetic colorants that have found wide application. researchgate.netsapub.org The incorporation of a thiophene ring into the dye structure can lead to desirable properties such as a deepening of color and good fastness on various fibers. sapub.org

While direct synthesis of an azo dye from this compound is not explicitly detailed in the provided search results, the presence of the primary aromatic amine group strongly suggests its potential as a diazo component. The general two-step reaction for producing azo dyes involves:

Diazotization: The reaction of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

Coupling: The reaction of the diazonium salt with a coupling component, such as a phenol or another aromatic amine, to form the azo compound.

The specific shade and properties of the resulting dye would depend on the nature of the coupling component used.

Mechanistic Probes in Biochemical Systems (focus on molecular interactions)

The unique chemical structure of this compound and its derivatives can be exploited to probe molecular interactions within biochemical systems. Schiff bases, which can be readily formed from the aniline group, are known to possess a range of biological activities, suggesting their interaction with biological macromolecules. The crystal structures of Schiff bases derived from 5-nitrothiophene-2-carbaldehyde and substituted anilines reveal non-planar geometries and various intermolecular interactions, such as C-H···O and π–π stacking, which can be important for molecular recognition. nih.gov

Covalent chemical probes are increasingly used to study protein function by forming a stable bond with the target protein, allowing for the investigation of its biological role. escholarship.org The reactivity of the thiophene and aniline rings could potentially be harnessed to design such probes. Furthermore, thiophene-substituted anthranils have been used in nickel-catalyzed enantioselective hydroamination reactions to produce chiral amines, which are important pharmacophores. acs.org The study of such reactions provides insights into the mechanisms of metal-catalyzed bond formations and the role of the thiophene-aniline scaffold in directing reactivity and selectivity. acs.org

Design of Novel Scaffolds for Chemical Biology Research

The thiophene-aniline core is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. This makes it an excellent starting point for the design of novel bioactive compounds for chemical biology research.

The synthesis of novel thiophenes bearing biologically active aniline moieties has led to the discovery of compounds with significant cytotoxic activity against cancer cell lines. evitachem.com This highlights the importance of the combined thiophene-aniline scaffold in the development of new therapeutic leads. The versatility of this core structure allows for the creation of large libraries of related compounds for high-throughput screening and the identification of potent and selective modulators of biological processes.

Applications in Corrosion Inhibition (for related thiophene-triazole compounds)

The persistent issue of metal corrosion in industrial environments has propelled the investigation of organic molecules as effective corrosion inhibitors. Among these, compounds incorporating both thiophene and triazole rings have garnered significant attention. The efficacy of these heterocyclic compounds is largely attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.

Research into thiophene-triazole derivatives has demonstrated their potential to mitigate the corrosion of various metals, particularly in acidic environments which are common in industrial processes such as acid pickling and oil well acidification. derpharmachemica.com The mechanism of inhibition is often a complex interplay of factors including the electronic properties of the molecule, its steric configuration, and the nature of the metal surface.

Detailed Research Findings

Studies have employed a variety of electrochemical and gravimetric techniques to evaluate the performance of thiophene-triazole compounds as corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the formation of a protective film on the metal surface.

Potentiodynamic polarization studies have revealed that many thiophene-triazole derivatives act as mixed-type inhibitors. africaresearchconnects.com This indicates that they effectively suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. derpharmachemica.com

The inhibition efficiency of these compounds is influenced by several factors, including their concentration and the operating temperature. Generally, an increase in the inhibitor concentration leads to a higher surface coverage and, consequently, a greater inhibition efficiency. nih.govoup.com Conversely, the effect of temperature can be more complex. While some studies report a decrease in inhibition efficiency with rising temperature, others have observed an increase, suggesting a shift from physisorption to the more robust chemisorption at higher temperatures. researchgate.net

Data on Corrosion Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of various thiophene-triazole and related thiophene derivatives under different experimental conditions as reported in the literature.

Table 1: Inhibition Efficiency of Thiophene-Triazole Derivatives on Carbon Steel in 1 M HCl

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Method
5-(phenyl)-4H-1,2,4-triazole-3-thiol6003083.1Weight Loss
5-(phenyl)-4H-1,2,4-triazole-3-thiol6004576.9Weight Loss
5-(phenyl)-4H-1,2,4-triazole-3-thiol6006072.4Weight Loss
3-(decylthio)-5-phenyl-1H-1,2,4-triazole6003092.1Weight Loss
3-(decylthio)-5-phenyl-1H-1,2,4-triazole6004596.1Weight Loss
3-(decylthio)-5-phenyl-1H-1,2,4-triazole6006097.8Weight Loss
3-(benzylthio)-5-phenyl-1H-1,2,4-triazole6003092.1Weight Loss
3-(benzylthio)-5-phenyl-1H-1,2,4-triazole6004595.8Weight Loss
3-(benzylthio)-5-phenyl-1H-1,2,4-triazole6006097.7Weight Loss

Data sourced from a study on triazole derivatives as corrosion inhibitors. researchgate.net

Table 2: Electrochemical Parameters for Thiophene Schiff Base Corrosion Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Film Capacitance (µF/cm²)Charge Transfer Resistance (Ω·cm²)Inhibition Efficiency (%)
100-194.274.7
500-699.893.0

Data for a bis-thiophene Schiff base, demonstrating increased resistance and efficiency with concentration. nih.gov

Structure Property Relationship Spr and Structure Activity Relationship Sar Investigations

Influence of Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of bi-aryl systems like 4-Methyl-3-(thiophen-2-yl)aniline are heavily influenced by the nature and position of substituents on both the aniline (B41778) and thiophene (B33073) rings. Substituents modulate the electron distribution within the molecule, which in turn affects properties such as absorption spectra, chemical shifts in NMR, and vibrational frequencies in IR spectroscopy. jocpr.comlibretexts.org

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org The methyl group (-CH₃) on the aniline ring of the title compound is a weak EDG, while the amino group (-NH₂) is a strong EDG. The thiophene ring itself can act as an electron-rich aromatic system. These groups influence the molecule's reactivity and electronic properties through inductive and resonance effects. libretexts.org

Detailed spectroscopic studies on related thienyl compounds provide insight into these effects. For instance, in a series of substituted (E)-3-(3-methylthiophen-2-yl)-1-phenylprop-2-en-1-ones, a good correlation was found between the Hammett substituent constants (which quantify the electronic effect of a substituent) and their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data. researchgate.net This demonstrates that the electronic effects of substituents are transmitted effectively through the thiophene ring, influencing the vibrational frequencies of carbonyl groups and the chemical shifts of vinylic protons. researchgate.net

In derivatives where a strongly electron-withdrawing nitro group (-NO₂) is introduced, significant changes in molecular geometry and electronic structure are observed. nih.govnih.govresearchgate.net For example, in (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the presence of the nitro group on the thiophene ring impacts the electronic conjugation and the planarity of the molecule. nih.govresearchgate.net Such electronic perturbations are critical in tuning the molecule for specific applications, as they alter the energy of the frontier molecular orbitals (HOMO and LUMO), which are key in chemical reactivity and biological interactions. jocpr.com

Table 1: Correlation of Spectroscopic Data with Substituent Effects in Related Thienyl Chalcones researchgate.net
Substituent on Phenyl RingHammett Constant (σ)IR ν(C=O) cm⁻¹ (s-cis)¹H-NMR δ(Hα) ppm¹H-NMR δ(Hβ) ppm
4-N(CH₃)₂-0.831645.217.217.59
4-OH-0.371649.127.297.68
4-CH₃-0.171652.177.337.71
H0.001655.897.387.76
4-Cl0.231657.817.417.78
3-NO₂0.711664.127.597.92
4-NO₂0.781665.907.627.94

Conformational Flexibility and its Impact on Molecular Interactions

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to engage in molecular interactions, particularly with biological macromolecules like enzymes or receptors. The key feature governing its conformation is the degree of rotation around the single bond connecting the phenyl and thiophene rings.

Due to steric hindrance between the ortho hydrogens on the adjacent rings, bi-aryl systems are often not planar. Crystal structure analyses of closely related compounds confirm this non-planar arrangement. For example, the dihedral angle (the angle of twist between the two rings) in (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline is 7.47(12)°. nih.govresearchgate.net In another derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle is 23.16(7)°. nih.gov This twist from planarity is a balance between the stabilizing force of π-conjugation (which favors planarity) and the destabilizing steric repulsion.

This conformational flexibility allows the molecule to adopt different spatial orientations. The ability to adopt a specific, low-energy "bioactive conformation" is often a prerequisite for biological activity. The introduction of a substituent, such as the methyl group in the title compound, can influence the preferred conformation. This "magic methyl" effect can enhance potency by stabilizing a bioactive conformation and improving favorable interactions, such as lipophilic contacts, within a binding pocket. acs.org The rotational barrier between different conformations can impact the binding kinetics and affinity of the molecule to its target.

Table 2: Dihedral Angles in Structurally Related Compounds
CompoundDihedral Angle Between Phenyl and Thiophene RingsReference
(E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline7.47 (12)° nih.govresearchgate.net
2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline23.16 (7)° nih.gov

Computational Approaches to Quantitative Structure-Property/Activity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby guiding drug discovery and materials science.

The QSAR/QSPR process typically involves several key steps. First, a series of structurally related compounds, including derivatives of this compound, would be synthesized and their properties (e.g., inhibitory concentration IC₅₀, or a physical property like solubility) measured. nih.gov Next, computational software is used to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity (e.g., topological indices, conformational descriptors, partial charges). nih.govresearchgate.net

Finally, statistical techniques, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that links the calculated descriptors to the observed activity or property. nih.gov For example, a QSAR study on a series of benzenesulfonamide (B165840) derivatives successfully generated statistically significant models to predict their cytotoxic activity against different cancer cell lines. nih.gov The resulting equation allows researchers to understand which structural features are most important for the desired outcome. For thiophene-containing compounds, descriptors related to steric hindrance and the accessibility of the sulfur atom have been shown to be important in predicting their physical properties. researchgate.net Such models can be used to virtually screen new derivatives of this compound to prioritize the synthesis of the most promising candidates. acs.orgmdpi.com

Table 3: Conceptual Framework of a QSAR/QSPR Study
StepDescriptionExample Descriptors/Methods
1. Data Set GenerationSynthesize and test a series of analogues to obtain experimental activity/property data.IC₅₀ values, binding constants, solubility, partition coefficient.
2. Molecular ModelingGenerate 3D structures and calculate molecular descriptors for each compound.Topological (e.g., Wiener index), Electronic (e.g., HOMO/LUMO energies), 3D/Conformational (e.g., molecular surface area). nih.gov
3. Model DevelopmentUse statistical methods to correlate descriptors with the experimental data.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.gov
4. Model ValidationAssess the statistical significance and predictive power of the model using internal and external validation techniques.Correlation coefficient (R²), Cross-validation (Q²), Prediction for a test set of compounds. nih.gov

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in the Synthesis of 4-Methyl-3-(thiophen-2-YL)aniline

The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic routes for this compound. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency.

Key green chemistry strategies being explored include:

Solvent-Free and Catalyst-Free Reactions: Researchers are investigating solvent- and catalyst-free methods for synthesizing related 2-anilino nicotinic acid derivatives. nih.gov These operationally simple procedures have been shown to produce derivatives in very short reaction times (15–120 minutes) with good to excellent yields. nih.gov This approach not only simplifies the work-up process but also significantly reduces chemical waste. nih.gov

Mechanochemical Synthesis: Ball milling techniques offer a solvent-free alternative for producing derivatives. evitachem.com In the synthesis of related compounds, solid-state reactions can be completed in as little as 30–45 minutes, with subsequent in-situ reduction to yield the final product in high purity (>90%). evitachem.com This method enhances mass transfer by eliminating solvation effects. evitachem.com

Use of Green Solvents: Ionic liquids (ILs) are being investigated as green solvent replacements for volatile organic compounds in the synthesis of thiophene-based compounds. mdpi.com ILs offer benefits such as high conductivity, a wide potential window for electrochemical reactions, and the ability to stabilize reactive intermediates, potentially leading to higher product yields. mdpi.com The use of aqueous media, particularly for microwave-assisted synthesis, is another green alternative that is being explored.

Table 1: Comparison of Green Synthesis Methods for Thiophenylaniline Derivatives

Synthesis Method Key Advantages Typical Reaction Time Potential for this compound Synthesis
Solvent- & Catalyst-Free Reduced waste, operational simplicity, high yields. nih.gov 15-120 minutes. nih.gov High, could offer a streamlined and eco-friendly production route.
Mechanochemistry Solvent-free, rapid reactions, high purity products. evitachem.com 30-45 minutes. evitachem.com Promising for efficient, solid-state synthesis, reducing solvent use.
Ionic Liquids Non-volatile, high conductivity, can stabilize intermediates. mdpi.com Varies with reaction. Suitable for electrochemical synthesis pathways, enhancing control.
Aqueous Microwave Use of water as a green solvent, rapid heating. Shorter than conventional heating. Applicable for accelerating reactions and reducing energy consumption.

Exploration of Novel Derivatives with Tunable Electronic and Structural Characteristics

A significant area of future research lies in the synthesis and characterization of novel derivatives of this compound. By systematically modifying the core structure, researchers can fine-tune the electronic and steric properties of the molecule for specific applications.

Future research in this area will likely focus on:

Substitution on the Aniline (B41778) and Thiophene (B33073) Rings: The introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) on either the aniline or thiophene rings can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Modification of the Linkage: Altering the connectivity between the aniline and thiophene moieties can influence the degree of electronic communication between the two rings. This can impact the photophysical properties of the molecule, such as its fluorescence quantum yield and emission wavelength.

Computational Screening: The use of computational methods, such as density functional theory (DFT), will be instrumental in predicting the properties of new derivatives before their synthesis. This in-silico approach can accelerate the discovery of molecules with desired characteristics, saving significant time and resources. For instance, in-silico similarity searches have been used to identify potential biological targets for related aniline derivatives. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The unique structure of this compound makes it an attractive building block for the construction of complex supramolecular architectures and functional nanomaterials.

Emerging research avenues in this domain include:

Self-Assembled Monolayers (SAMs): The aniline and thiophene groups can facilitate the self-assembly of these molecules on various substrates, such as gold or indium tin oxide (ITO). These SAMs can be used to modify surface properties, create molecular electronic devices, or act as sensing layers.

Molecularly Imprinted Polymers (MIPs): Thiophene derivatives have been successfully used as functional monomers in the electrosynthesis of MIPs. mdpi.com A green chemistry approach using ionic liquids and screen-printed electrodes has been demonstrated for creating MIPs for selective analyte detection. mdpi.com This highlights the potential of this compound derivatives in the development of advanced chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the aniline group and the sulfur atom of the thiophene ring can act as coordination sites for metal ions. This allows for the formation of coordination polymers and MOFs with interesting electronic, magnetic, and porous properties, suitable for applications in gas storage, catalysis, and sensing.

Advanced In-situ Characterization Techniques for Reaction Monitoring and Material Probing

To fully understand and optimize the synthesis and performance of materials based on this compound, advanced characterization techniques are crucial. In-situ methods, which monitor processes in real-time, are particularly valuable.

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of synthesis reactions, identify intermediates, and determine reaction kinetics. This provides a deeper understanding of the reaction mechanism, allowing for optimization of conditions to improve yield and purity.

Electrochemical In-situ Techniques: For applications in electrochemistry and for processes like electropolymerization, in-situ techniques such as electrochemical quartz crystal microbalance (EQCM) and in-situ spectroelectrochemistry are invaluable. These methods can probe the growth of polymer films and changes in material properties during electrochemical processes.

Advanced Microscopy for Material Probing: High-resolution imaging techniques, including atomic force microscopy (AFM) and scanning tunneling microscopy (STM), will be essential for characterizing the morphology of supramolecular assemblies and nanomaterials at the molecular level. These techniques provide direct visualization of how molecules are arranged on a surface, which is critical for understanding and controlling their function.

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